2-Chloro-4-(2,3-difluorophenyl)benzoic acid
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Overview
Description
2-Chloro-4-(2,3-difluorophenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the second position and two fluorine atoms at the second and third positions of the phenyl ring attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,3-difluorophenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid and 2,3-difluorobenzene.
Coupling Reaction: The coupling of 2-chlorobenzoic acid with 2,3-difluorobenzene can be facilitated by palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, using a suitable base and solvent.
Purification: The final product is purified through recrystallization or chromatography techniques to obtain high purity this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2,3-difluorophenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can produce corresponding carboxylates or alcohols.
Scientific Research Applications
2-Chloro-4-(2,3-difluorophenyl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It can be employed in biological research to study its effects on various biological pathways and targets.
Industrial Applications: The compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,3-difluorophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups can influence the compound’s reactivity and binding affinity to target molecules. In medicinal chemistry, the compound may act by inhibiting or modulating the activity of enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorobenzoic acid
- 2-Chloro-4-(2,4-difluorophenyl)benzoic acid
- 2-Chloro-4-(3,4-difluorophenyl)benzoic acid
Uniqueness
2-Chloro-4-(2,3-difluorophenyl)benzoic acid is unique due to the specific positioning of the chloro and fluoro groups, which can significantly impact its chemical reactivity and biological activity compared to other similar compounds. The presence of both chloro and fluoro groups can enhance its stability and binding interactions with target molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-4-(2,3-difluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O2/c14-10-6-7(4-5-9(10)13(17)18)8-2-1-3-11(15)12(8)16/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJGRMQPJMIPHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689669 |
Source
|
Record name | 3-Chloro-2',3'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70689669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261991-05-2 |
Source
|
Record name | 3-Chloro-2',3'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70689669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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